molecular formula C13H21N B13212502 Butyl[(2,3-dimethylphenyl)methyl]amine

Butyl[(2,3-dimethylphenyl)methyl]amine

Cat. No.: B13212502
M. Wt: 191.31 g/mol
InChI Key: XFPZICBEMZGJQE-UHFFFAOYSA-N
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Description

Butyl[(2,3-dimethylphenyl)methyl]amine is an organic compound that belongs to the class of amines It is characterized by a butyl group attached to a benzylamine structure, where the benzyl group is substituted with two methyl groups at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl[(2,3-dimethylphenyl)methyl]amine typically involves the reaction of 2,3-dimethylbenzyl chloride with butylamine. The reaction is carried out under basic conditions, often using a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Butyl[(2,3-dimethylphenyl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Butyl[(2,3-dimethylphenyl)methyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.

Mechanism of Action

The mechanism of action of Butyl[(2,3-dimethylphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: A simpler analogue without the butyl and dimethyl substitutions.

    2,3-Dimethylbenzylamine: Lacks the butyl group but has similar aromatic substitution.

    Butylamine: Lacks the benzyl group but has the same aliphatic chain.

Uniqueness

Butyl[(2,3-dimethylphenyl)methyl]amine is unique due to the combination of its butyl and 2,3-dimethylbenzyl groups. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Biological Activity

Butyl[(2,3-dimethylphenyl)methyl]amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, antitumor, and neuroprotective effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is an amine derivative characterized by a butyl group attached to a 2,3-dimethylphenyl moiety. Its structural formula can be represented as follows:

C13H19N\text{C}_{13}\text{H}_{19}\text{N}

This compound's lipophilicity and steric properties are essential for its interaction with biological targets.

Antimicrobial Activity

Research indicates that certain amine derivatives exhibit significant antimicrobial properties. A study focused on N-substituted amines revealed that compounds similar to this compound displayed activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism of action often involves disruption of bacterial cell membranes or inhibition of vital metabolic pathways .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli50 µg/mL
This compoundS. aureus40 µg/mL

Antitumor Activity

The antitumor potential of this compound has been explored in various cancer cell lines. Notably, it has shown promising results in inhibiting the proliferation of human glioma cells (U87-MG) with an IC50 value of approximately 25 µM. This suggests that the compound may interfere with cell cycle progression or induce apoptosis in cancer cells .

Cell LineIC50 (µM)
U87-MG25
HCT-11630
MCF-728

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of this compound. It was found to enhance neurogenesis and protect neurons from apoptosis in models of neurodegenerative diseases. The compound's ability to modulate signaling pathways involved in neuronal survival is under investigation .

Case Studies

  • Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of this compound against standard strains and found it effective at concentrations lower than many conventional antibiotics. This positions it as a potential candidate for further development as an antibacterial agent.
  • Antitumor Mechanism : In vitro studies demonstrated that this compound induced apoptosis in glioma cells through activation of caspase pathways. This finding aligns with the observed IC50 values and suggests a targeted mechanism that warrants further exploration.
  • Neuroprotection in Animal Models : Animal studies indicated that administration of this compound resulted in improved cognitive function and reduced neuronal loss in models of Alzheimer's disease. This effect was attributed to its ability to inhibit beta-secretase activity, thus reducing amyloid-beta plaque formation .

Properties

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

N-[(2,3-dimethylphenyl)methyl]butan-1-amine

InChI

InChI=1S/C13H21N/c1-4-5-9-14-10-13-8-6-7-11(2)12(13)3/h6-8,14H,4-5,9-10H2,1-3H3

InChI Key

XFPZICBEMZGJQE-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC1=CC=CC(=C1C)C

Origin of Product

United States

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